molecular formula C4H12ClNO2 B7988016 D-Threoninol hcl

D-Threoninol hcl

Cat. No.: B7988016
M. Wt: 141.60 g/mol
InChI Key: REMZWDMWHINGKS-MMALYQPHSA-N
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Description

D-Threoninol HCl [(2S,3S)-1,3-dihydroxybutan-2-amine hydrochloride] is a chiral diol derivative of threonine, characterized by its dextrorotatory optical activity and hydroxyl-rich structure. Its stereochemical configuration distinguishes it from the L-enantiomer, enabling unique interactions in synthetic and biochemical systems.

Properties

IUPAC Name

(2S,3S)-2-aminobutane-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMZWDMWHINGKS-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CO)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Threoninol hydrochloride can be synthesized from D-threonine through a series of chemical reactions. The primary synthetic route involves the reduction of D-threonine to D-threoninol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of D-Threoninol hydrochloride typically involves large-scale chemical synthesis using automated reactors. The process includes the reduction of D-threonine using reducing agents like sodium borohydride, followed by purification and crystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: D-Threoninol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

D-Threoninol hydrochloride exerts its effects by incorporating into nucleic acids, thereby modifying their structure and function. It can form stable complexes with DNA and RNA, affecting their stability and interactions with other molecules. This modification can regulate gene expression and other biological processes .

Comparison with Similar Compounds

Stereoisomerism: D-Threoninol HCl vs. L-Threoninol

The enantiomeric pair D- and L-Threoninol exhibit divergent biochemical behaviors due to their stereochemistry. This compound is preferred in nucleic acid analogs for its compatibility with enzymatic systems, while L-Threoninol may face steric hindrance in chiral environments.

Table 1: Key Differences Between D- and L-Threoninol

Property This compound L-Threoninol
Optical Activity Dextrorotatory Levorotatory
Synthesis Yield* 83% (carbodiimide coupling) Data not reported
Applications TNA, aptamers, diol synthesis Limited reported uses

*Yield from for this compound.

Diol Linkers: Ethylene Glycol vs. This compound

Ethylene glycol derivatives are simpler diols but lack chirality and functional versatility. This compound’s amino and hydroxyl groups enable dual functionality in coupling reactions (e.g., peptide-nucleic acid hybrids), outperforming ethylene glycol in stereospecific applications .

Nucleic Acid Analogs: TNA vs. PNA vs. DNA

Threoninol Nucleic Acids (TNA) utilize this compound as an acyclic backbone, offering high flexibility but moderate base-pairing fidelity due to conformational variability . In contrast, Peptide Nucleic Acids (PNA) employ a rigid peptide-like backbone, achieving higher fidelity but lower enzymatic compatibility . DNA modified with D-Threoninol building blocks shows reduced fidelity compared to PNA, attributed to backbone flexibility .

Table 2: Comparison of Nucleic Acid Analogs

Analog Backbone Fidelity Flexibility Key Application
TNA D-Threoninol Moderate High Stable gene probes
PNA Peptide-like High Low Antisense therapeutics
DNA* Phosphodiester Lower than PNA Higher than PNA Molecular exciton studies

*DNA with D-Threoninol modifications.

Amino Acid-Nucleic Acid Hybrids (ANHs)

This compound’s backbone facilitates stable conjugation of amino acids (e.g., methionine, tryptophan) to oligonucleotides, enhancing binding affinity in aptamers. This contrasts with non-chiral linkers (e.g., polyethylene glycol), which lack stereochemical control .

Research Findings and Implications

  • Molecular Excitons: D-Threoninol-based oligonucleotides enable precise heterodimeric dye stacking for exciton coupling studies, validating molecular exciton theory .
  • Base-Filling Fidelity: DNA with D-Threoninol shows 20% lower fidelity than PNA in base-pairing due to backbone flexibility, highlighting trade-offs between stability and accuracy .

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